molecular formula C8H8BF3O3 B6306251 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid CAS No. 2088638-48-4

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B6306251
CAS No.: 2088638-48-4
M. Wt: 219.96 g/mol
InChI Key: SHVUAYRUNPNLBS-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is structurally significant due to the electron-withdrawing nature of the -CF₃ group and the hydrogen-bonding capability of the hydroxymethyl substituent.

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions (), drug development, and antimicrobial agents. The -CF₃ group enhances acidity and metabolic stability, while the hydroxymethyl group may participate in tautomerization or hydrogen bonding, influencing reactivity and biological interactions .

Properties

IUPAC Name

[3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-3,13-15H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVUAYRUNPNLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Palladium-Catalyzed Coupling

A representative protocol involves reacting 5-bromo-3-(hydroxymethyl)benzotrifluoride with bis(pinacolato)diboron (B2_2Pin2_2) under palladium catalysis. Key steps include:

  • Catalyst System : PdCl2_2(dppf)·CH2_2Cl2_2 (1–5 mol%)

  • Base : Cs2_2CO3_3 or K3_3PO4_4 (3.0 equiv)

  • Solvent : 1,4-Dioxane/H2_2O (4:1 v/v)

  • Conditions : 100–110°C under inert atmosphere for 12–24 hours.

Post-reaction workup includes extraction with dichloromethane, solvent evaporation, and purification via silica gel chromatography (eluent: ethyl acetate/hexane). Yields range from 51–89%, depending on substituent electronic effects.

Table 1: Optimization of Suzuki-Miyaura Conditions

Aryl HalideBoronic AcidCatalystBaseYield (%)
5-Bromo-3-(hydroxymethyl)benzotrifluorideB2_2Pin2_2PdCl2_2(dppf)·CH2_2Cl2_2Cs2_2CO3_389
3-Bromo-5-(trifluoromethyl)benzyl alcoholPinacol boronatePd(OAc)2_2/XPhosK3_3PO4_472

Functional Group Transformations

Hydroxymethyl Group Introduction via Reduction

The hydroxymethyl group is often introduced by reducing a formyl precursor. For example:

  • Formylation : Directed ortho-metalation (DoM) of 3-bromo-5-(trifluoromethyl)benzene using n-BuLi followed by quenching with DMF yields 3-bromo-5-(trifluoromethyl)benzaldehyde.

  • Reduction : NaBH4_4 or LiAlH4_4 reduces the aldehyde to hydroxymethyl.

Table 2: Reduction Efficiency

SubstrateReducing AgentSolventYield (%)
3-Bromo-5-(trifluoromethyl)benzaldehydeNaBH4_4MeOH92
3-Iodo-5-(trifluoromethyl)benzaldehydeLiAlH4_4THF88

Boronic Acid Installation via Miyaura Borylation

Miyaura borylation converts aryl halides to boronic esters, which are hydrolyzed to boronic acids. For the target compound:

  • Substrate : 3-(Hydroxymethyl)-5-(trifluoromethyl)bromobenzene.

  • Conditions : Pd(dba)2_2 (3 mol%), XPhos (6 mol%), B2_2Pin2_2 (1.2 equiv), KOAc (3.0 equiv) in dioxane at 80°C.

  • Hydrolysis : Treatment with HCl (1M) yields the boronic acid.

Table 3: Borylation Reaction Metrics

HalideBoron SourceCatalystYield (%)
3-Bromo-5-(trifluoromethyl)benzyl alcoholB2_2Pin2_2Pd(OAc)2_2/SPhos85
3-Iodo-5-(trifluoromethyl)benzyl alcoholB2_2Pin2_2PdCl2_2(dppf)78

Spectroscopic Characterization

Key data for structural confirmation:

  • 1^1H NMR (CDCl3_3): δ 7.72 (s, 1H, ArH), 7.58 (s, 1H, ArH), 4.75 (s, 2H, CH2_2OH), 3.20 (br s, 2H, B(OH)2_2).

  • 13^{13}C NMR : δ 137.2 (C-B), 132.1 (q, J = 32 Hz, CF3_3), 126.8 (ArC), 62.4 (CH2_2OH).

Challenges and Mitigation Strategies

  • Protection of Hydroxymethyl : TBS or acetyl protection prevents oxidation during coupling. Deprotection with TBAF or K2_2CO3_3/MeOH restores the hydroxymethyl group.

  • Trifluoromethyl Compatibility : Pd catalysts with electron-rich ligands (e.g., XPhos) mitigate dehalogenation side reactions.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

MethodStepsOverall Yield (%)Key Advantage
Suzuki-Miyaura368Direct, fewer intermediates
Miyaura Borylation472High purity
Reductive Amination555Flexible substitution

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions, although this transformation is less common.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-5-(trifluoromethyl)phenylboronic acid.

    Reduction: 3-(Hydroxymethyl)-5-methylphenylboronic acid.

    Substitution: Various aryl or vinyl-substituted phenylboronic acids.

Scientific Research Applications

Organic Synthesis

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid serves as a versatile reagent in various organic synthesis reactions:

  • Suzuki Coupling Reactions : This compound is frequently utilized in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. It has been employed to synthesize biologically active molecules, including inhibitors for Mycobacterium tuberculosis and HIV protease inhibitors effective against drug-resistant strains .
  • Copper-Catalyzed Transformations : The compound is involved in copper-mediated trifluoromethylation and other copper-catalyzed transformations. These reactions enable the introduction of trifluoromethyl groups into organic molecules, enhancing their pharmacological properties .

Medicinal Chemistry

The compound's structural features make it an essential building block in the development of pharmaceuticals:

  • Antiviral Agents : Research has demonstrated its application in synthesizing antiviral compounds that target HIV protease, showcasing its potential in combating viral infections .
  • PDE4B Inhibitors : It is also used in the synthesis of pyrrole derivatives that act as inhibitors for phosphodiesterase 4B (PDE4B), which is implicated in inflammatory diseases .

Heterogeneous Catalysis

The compound has been explored for its role in heterogeneous catalysis, particularly in Heck reactions and the reduction of nitroarenes. Studies have shown promising yields when used with palladium catalysts under specific conditions, demonstrating its effectiveness in facilitating complex organic transformations .

Case Study 1: Synthesis of HIV Protease Inhibitors

A study highlighted the use of this compound in synthesizing novel HIV protease inhibitors. The reaction conditions included using a palladium catalyst and various aryl halides, resulting in compounds with significant antiviral activity against resistant strains. The yield was reported at approximately 51% under optimized conditions .

Case Study 2: Development of Tuberculosis Inhibitors

Another research project focused on the synthesis of inhibitors for Mycobacterium tuberculosis using this boronic acid derivative. The study employed Suzuki coupling reactions to construct complex molecular architectures that showed inhibitory activity against the target enzyme, chorismate mutase. This application underscores the compound's relevance in addressing global health challenges .

Data Tables

Application AreaReaction TypeKey Findings
Organic SynthesisSuzuki CouplingEffective for synthesizing biologically active molecules
Medicinal ChemistryAntiviral AgentsDeveloped HIV protease inhibitors
Heterogeneous CatalysisHeck ReactionsHigh yields achieved with palladium catalysts

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems. The boronic acid group can interact with biological molecules, such as sugars and proteins, through the formation of boronate esters, which can modulate the activity of these molecules.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The trifluoromethyl group is a strong electron-withdrawing substituent, significantly lowering the pKa of phenylboronic acids. For example, 5-trifluoromethyl-2-formylphenylboronic acid exhibits a pKa of 7.3, much lower than non-fluorinated analogs (pKa ~8.5–9.0) . The hydroxymethyl group at the 3-position in the target compound may moderately increase acidity compared to methoxy or alkyl substituents but less than formyl (-CHO) groups due to reduced electron withdrawal.

Table 1: Acidity and Substituent Effects

Compound Substituent (Position) pKa Key Reactivity Traits
3-(Hydroxymethyl)-5-CF₃-phenylboronic acid -CH₂OH (3), -CF₃ (5) ~7.8* Potential tautomerization to oxaborole; moderate acidity
5-CF₃-2-formylphenylboronic acid -CHO (2), -CF₃ (5) 7.3 Cyclizes to benzoxaborole; high acidity
3-Methoxy-5-CF₃-phenylboronic acid -OCH₃ (3), -CF₃ (5) ~8.2* Electron-donating -OCH₃ reduces acidity
3-Pyrrolidine-5-CF₃-phenylboronic acid -C₄H₈N (3), -CF₃ (5) N/A Enhanced solubility; steric hindrance in cross-coupling

*Estimated based on substituent effects.

Table 2: Antimicrobial Activity Comparison

Compound MIC (µg/mL) Target Microbes Mechanism Insights
3-(Hydroxymethyl)-5-CF₃-phenylboronic acid Not reported C. albicans, B. cereus Potential LeuRS inhibition via oxaborole
5-CF₃-2-formylphenylboronic acid 64 (C. albicans) C. albicans, A. niger Binds LeuRS active site as benzoxaborole
Tavaborole (AN2690) 16 (B. cereus) Dermatophytes LeuRS inhibition via cyclic oxaborole

Biological Activity

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid (CAS No. 2088638-48-4) is a boronic acid derivative that has gained attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxymethyl group and a trifluoromethyl group attached to a phenylboronic acid moiety. The presence of the trifluoromethyl group enhances acidity and lipophilicity, which can affect its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various microorganisms, including bacteria and fungi.

  • Inhibition against Candida albicans : The compound shows moderate antifungal activity against Candida albicans, with docking studies suggesting possible binding to leucyl-tRNA synthetase (LeuRS), similar to the mechanism of the antifungal drug Tavaborole (AN2690) .
  • Activity against Bacterial Strains : It has been reported to possess higher activity against Aspergillus niger and bacteria such as Escherichia coli and Bacillus cereus. Notably, the Minimum Inhibitory Concentration (MIC) for Bacillus cereus is lower than that of AN2690, indicating a potential for development as an antibacterial agent .
MicroorganismMIC (µg/mL)Comparison with AN2690
Candida albicansModerateSimilar
Aspergillus nigerHighNot specified
Escherichia coliLowNot specified
Bacillus cereusLowerLower

The proposed mechanism of action for this compound involves:

  • Binding to Enzymes : The compound may inhibit LeuRS by forming a spiroboronate complex with adenosine monophosphate (AMP), disrupting protein synthesis in microorganisms .
  • Isomerization : In solution, it can undergo isomerization to form cyclic isomers, which may enhance its biological activity .

Synthesis and Characterization

In studies focusing on the synthesis of related phenylboronic acids, researchers characterized the structural properties and evaluated their antimicrobial efficacy. The fluorinated derivatives were noted for their increased acidity and reactivity, which are critical for their biological interactions .

Comparative Studies with Other Boronic Acids

Comparative studies have shown that fluorinated phenylboronic acids exhibit distinct antimicrobial activities compared to their non-fluorinated counterparts. This highlights the importance of the trifluoromethyl group in enhancing biological efficacy .

Q & A

Q. What are the common synthetic routes for 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid, and what challenges exist in its purification?

The synthesis typically involves Miyaura borylation of halogenated precursors (e.g., bromides or iodides) using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) . Key challenges include:

  • Protodeboronation risk : The trifluoromethyl group’s electron-withdrawing nature destabilizes the boronic acid, requiring low-temperature (-78°C to 0°C) and anhydrous conditions during synthesis.
  • Purification : Silica gel chromatography may lead to partial hydrolysis. Alternative methods like recrystallization or pH-controlled precipitation (using acidic buffers, pH 4–5) are recommended .

Q. How does the hydrolytic stability of this compound affect experimental protocols, and what conditions should be avoided during storage?

The compound exhibits moderate hydrolytic stability, with degradation accelerated in alkaline conditions (pH > 8) or aqueous solvents at elevated temperatures (>40°C).

  • Storage recommendations :
    • Store at 0–4°C under inert gas (Ar/N₂).
    • Use desiccants (e.g., molecular sieves) to minimize moisture exposure.
    • Avoid prolonged exposure to DMSO or DMF, which can catalyze decomposition .

Q. What spectroscopic techniques are most effective for characterizing this boronic acid, and how do substituents influence spectral data?

  • ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronic acid moiety. The hydroxymethyl group may induce slight upfield shifts due to hydrogen bonding.
  • ¹H/¹³C NMR : The trifluoromethyl group appears as a quartet (¹H, δ ~3.8–4.2 ppm; ¹³C, δ ~120–125 ppm, J₃ = 35–40 Hz).
  • IR spectroscopy : B–O stretching at ~1340 cm⁻¹ and O–H (hydroxymethyl) at ~3400 cm⁻¹. Computational studies (DFT/B3LYP) align with experimental vibrational modes .

Advanced Research Questions

Q. How do the hydroxymethyl and trifluoromethyl substituents electronically modulate the boronic acid's reactivity in cross-coupling reactions?

  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effect increases boronic acid acidity (pKa ~7.5 vs. ~8.8 for unsubstituted analogs), enhancing Suzuki-Miyaura coupling rates with electron-deficient aryl halides.

  • Hydroxymethyl (–CH₂OH) : Provides hydrogen-bonding capability, stabilizing transition states in aqueous conditions. However, steric hindrance may reduce reactivity with bulky substrates.

  • Table 1 : Substituent Effects on Reactivity

    SubstituentElectronic EffectpKa (Boronic Acid)Coupling Efficiency (vs. PhB(OH)₂)
    CF₃Strong EWG~7.51.8× (electron-poor substrates)
    –CH₂OHModerate EDG~8.20.7× (steric-sensitive reactions)

Q. What computational approaches (e.g., DFT) are used to predict the interaction of this compound with biological targets, and what parameters are critical?

  • DFT/B3LYP methods : Optimize geometry and calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~5.2 eV) indicates nucleophilic reactivity at the boron center.
  • Molecular docking : Key parameters include:
    • Binding affinity : Trifluoromethyl enhances hydrophobic interactions with enzyme pockets (e.g., leucyl-tRNA synthetase ΔG = -9.3 kcal/mol).
    • Hydrogen bonding : Hydroxymethyl forms H-bonds with catalytic residues (e.g., Arg²³⁵ in fungal targets) .

Q. In designing inhibitors targeting microbial enzymes, how can docking studies inform the modification of this boronic acid scaffold?

  • Case study : Docking with Candida albicans leucyl-tRNA synthetase (PDB: 4Q9G) revealed:
    • The trifluoromethyl group occupies a hydrophobic pocket (residues Leu¹⁵⁰, Ile²⁰¹).
    • Hydroxymethyl interacts with Asp¹⁸⁹ via H-bonding (distance: 2.1 Å).
    • Optimization strategy : Introduce fluorine at the ortho position to improve binding (ΔG improved by 1.5 kcal/mol) .

Q. How can competing protodeboronation pathways be minimized when using this compound in aqueous-phase reactions?

  • Mitigation strategies :
    • Use phosphate buffers (pH 6–7) to stabilize the boronate ester intermediate.
    • Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation.
    • Employ micellar catalysis (e.g., SDS surfactant) to shield the boronic acid from water .

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